molecular formula C16H15F2N B1455314 1-Benzhydryl-3,3-difluoroazetidine CAS No. 288315-02-6

1-Benzhydryl-3,3-difluoroazetidine

Cat. No. B1455314
M. Wt: 259.29 g/mol
InChI Key: HLEUISXCWOXDRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzhydryl-3,3-difluoroazetidine involves the use of diethylamino-sulfur trifluoride in dichloromethane at 0 - 20℃ for 3 hours . The reaction was stirred for 3 hours at room temperature . The crude product was obtained by column chromatography .


Molecular Structure Analysis

The molecular formula of 1-Benzhydryl-3,3-difluoroazetidine is C16H15F2N. The InChI code is 1S/C16H15F2N/c17-16(18)11-19(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 .

Scientific Research Applications

Synthesis Techniques

Synthesis of N-protected 3,3-difluoroazetidin-2-ones : A study described the synthesis of N-protected 3,3-difluoroazetidin-2-ones, involving a cycloaddition of zinc enolate derived from ethyl bromodifluoroacetate onto N,N',N"-trisubstituted hexahydro-1,3,5-triazines. This process included one-step and two-step synthesis methods for producing N-substituted 3-amino-2,2-difluoropropanotes followed by N1-C2 cyclization under basic conditions (Lacroix et al., 2003).

Chemical Reactions and Products

Unanticipated Products from Reductive and Oxidative Cleavages : Another study investigated the reductive and oxidative cleavage of 1-substituted 3,3-diphenyl-1'-methylspiro[azetidine-2,3'-indoline]-2',4-diones, leading to unanticipated products, including 3-benzhydryl-1-methylindole and a γ-amino alcohol. This research highlights the complex reactions and diverse products obtained from azetidine derivatives (Singh & Luntha, 2011).

Medicinal Chemistry Applications

Synthesis and Evaluation of 1-Benzhydryl-sulfonyl-piperazine Derivatives : A series of 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. This research underscores the potential of 1-Benzhydryl-3,3-difluoroazetidine derivatives in the development of chemotherapeutic substances (Kumar et al., 2007).

Building Blocks for Biologically Active Derivatives

2-Guanidinobenzazoles as Building Blocks : The study on 2-guanidinobenzazoles discusses their importance in medicinal chemistry, where compounds with this nucleus show diverse biological activities. The research focuses on synthesizing derivatives of pharmacological interest, using guanidine groups bonded to a benzazole ring to modify biological activity. This work is indicative of the broader applications of similar structures in the development of new medicinally relevant molecules (Cruz et al., 2023).

Safety And Hazards

1-Benzhydryl-3,3-difluoroazetidine is classified as having acute toxicity (oral, category 4), and it can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-benzhydryl-3,3-difluoroazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N/c17-16(18)11-19(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEUISXCWOXDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10707376
Record name 1-(Diphenylmethyl)-3,3-difluoroazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10707376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3,3-difluoroazetidine

CAS RN

288315-02-6
Record name 1-(Diphenylmethyl)-3,3-difluoroazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10707376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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